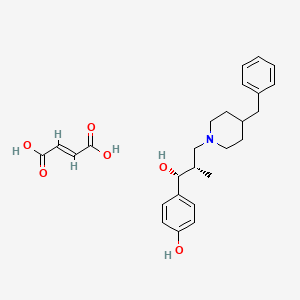

(aR,bS)-a-(4-Hydroxyphenyl)-b-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate

Description

(aR,bS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate, commonly known as Ro 25-6981 maleate, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor containing the NR2B subunit. Its chemical structure features a piperidine-propanol backbone with hydroxyl and phenylmethyl substituents, conferring high specificity for the GluN2B subunit . This compound is widely used in neuroscience research to study synaptic plasticity, neuroprotection, and neurological disorders such as epilepsy . Ro 25-6981 maleate exhibits potent activity-dependent inhibition of NMDA receptors, making it a critical tool for dissecting the roles of NR2B-containing receptors in neuronal signaling .

Propriétés

Formule moléculaire |

C26H33NO6 |

|---|---|

Poids moléculaire |

455.5 g/mol |

Nom IUPAC |

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,22+;/m0./s1 |

Clé InChI |

FYJZEHCQSUBZDY-FQBQAWEHSA-N |

SMILES isomérique |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (aR,bS)-a-(4-Hydroxyphenyl)-b-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxyphenyl and phenylmethyl groups, and the final maleate formation. Common synthetic routes may involve:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Hydroxyphenyl and Phenylmethyl Groups: These groups can be introduced through substitution reactions using reagents like phenylmethyl halides and hydroxyphenyl derivatives.

Maleate Formation: The final step involves the reaction of the intermediate compound with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

(aR,bS)-a-(4-Hydroxyphenyl)-b-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenylmethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

(aR,bS)-a-(4-Hydroxyphenyl)-b-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of (aR,bS)-a-(4-Hydroxyphenyl)-b-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The piperidine ring may also play a role in binding to molecular targets, enhancing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ifenprodil

Ifenprodil, another NR2B-selective NMDA receptor antagonist, shares functional similarities with Ro 25-6981 but differs significantly in potency and mechanism:

- Potency :

- Ifenprodil inhibits NR1A/NR2B receptors with an IC₅₀ of 0.34 µM , while its affinity for NR1A/NR2A receptors is 400-fold weaker (IC₅₀ = 146 µM ) .

- Ro 25-6981 demonstrates superior selectivity, with IC₅₀ values of 0.009 µM (NR1C/NR2B) and 52 µM (NR1C/NR2A), reflecting a >5,000-fold selectivity ratio .

- Mechanism: Ifenprodil acts as a non-competitive antagonist, partially dependent on glycine concentration and voltage .

- Neuroprotection :

Other NR2B-Selective Antagonists

- NVP-AMM077 and UBP145 : These antagonists also target NMDA receptors but show distinct subunit preferences. NVP-AMM077 is selective for NR2A, while UBP145 targets kainate receptors, highlighting Ro 25-6981’s unique NR2B specificity .

- MK-801: A non-subunit-selective NMDA antagonist, MK-801 binds to the channel pore with high affinity but lacks the therapeutic safety profile of Ro 25-6981 due to widespread receptor inhibition .

Data Tables

Table 1. Pharmacological Profiles of NMDA Receptor Antagonists

Table 2. Structural and Functional Comparisons

Research Findings

- Synaptic Plasticity : Ro 25-6981 maleate suppresses long-term potentiation (LTP) in juvenile hippocampal neurons, confirming the role of NR2B in developmental plasticity .

- Seizure Models : In PTZ-induced seizures, Ro 25-6981 (3 mg/kg) significantly reduces seizure severity in infantile rats, outperforming ifenprodil in safety and efficacy .

- Structural Insights : Chemoinformatics analyses using Tanimoto coefficients suggest Ro 25-6981’s unique phenylmethyl and hydroxyl groups enhance NR2B binding compared to ifenprodil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.